

# A Researcher's Guide to Certified Reference Materials for Isooctane

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## Compound of Interest

Compound Name: Isooctane  
Cat. No.: B107328

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For scientists and professionals in drug development and research, the purity and consistency of solvents are paramount. **Isooctane** (2,2,4-trimethylpentane), a critical component in various analytical and pharmaceutical applications, is no exception. Certified Reference Materials (CRMs) for **isooctane** provide a metrologically traceable standard to ensure the accuracy and reliability of experimental results. This guide offers a comparative overview of **isooctane** CRMs from leading suppliers, details on analytical methodologies for purity assessment, and a workflow for selecting the appropriate CRM for your needs.

## Comparing Isooctane Certified Reference Materials

Choosing the right **isooctane** CRM requires careful consideration of its certified properties and the supplier's quality certifications. The following table summarizes the specifications of **isooctane** CRMs from prominent suppliers. It is important to note that the most accurate and detailed information is found on the lot-specific Certificate of Analysis (CoA) provided by the supplier.

Supplier	Product Name	Certified Purity	Key Impurities (Typical Values)	Certification
Chevron Phillips Chemical	TruTec® PRF Isooctane	≥ 99.75 % (volume)	n-Heptane: ≤ 0.10 % (volume) Lead: ≤ 0.002 g/gal	Meets ASTM D2699 and D2700 requirements. <a href="#">[1]</a>
Joint Research Centre (JRC)	IRMM-442	99.985 ± 0.005 % (g/g)	Total other organics: 0.11 ± 0.04 mg/g Isooctane isomers: 0.07 ± 0.02 mg/g n-Heptane: 0.02 ± 0.02 mg/g	ISO 17034. <a href="#">[2]</a> <a href="#">[3]</a>
Sigma-Aldrich	2,2,4-Trimethylpentane (Isooctane) Pharmaceutical Secondary Standard	Lot-specific	Information available on the Certificate of Analysis.	Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. <a href="#">[4]</a>
CPAChem	Iso-octane CAS:540-84-1	Lot-specific	Information available on the Certificate of Analysis.	ISO 17034, ISO/IEC 17025, ISO 9001. <a href="#">[5]</a>

## Experimental Protocol: Purity Assessment of Isooctane by Gas Chromatography

The purity of high-purity **isooctane** is typically determined using gas chromatography (GC) as specified by the standard test method ASTM D2268.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This method is designed for the analysis of high-purity (greater than 99.5% by volume) n-heptane and **isooctane**.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)

## Principle

A small, representative sample of the **isooctane** CRM is injected into a gas chromatograph equipped with a high-resolution capillary column and a flame ionization detector (FID). The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The FID generates a signal proportional to the amount of each component, allowing for the quantification of **isooctane** and any impurities present.

## Apparatus and Conditions

- Gas Chromatograph (GC): Equipped with a capillary inlet system (split/splitless) and a Flame Ionization Detector (FID).
- Column: A non-polar capillary column is recommended for the analysis of non-polar hydrocarbons like **isooctane**.<sup>[11][12]</sup> A common choice is a 100% dimethylpolysiloxane stationary phase, such as a DB-1 or similar, with dimensions of 60 m x 0.25 mm ID and a film thickness of 0.5 µm.<sup>[13]</sup>
- Carrier Gas: Helium or Hydrogen, with a constant flow rate.
- Temperatures:
  - Injector Temperature: 250 °C
  - Detector Temperature: 300 °C
  - Oven Temperature Program: An initial temperature of 40 °C, hold for 10 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes. (This is a typical program and may need to be optimized for specific impurity profiles).
- Injection:
  - Injection Volume: 1 µL
  - Split Ratio: 100:1 (can be adjusted based on sample concentration and detector sensitivity).

## Sample Preparation

For high-purity **isooctane** CRMs, the sample is typically analyzed directly without any dilution. [14][15][16] It is crucial to ensure that the sample is homogeneous and free of any particulate matter before injection.[14]

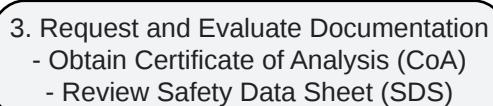
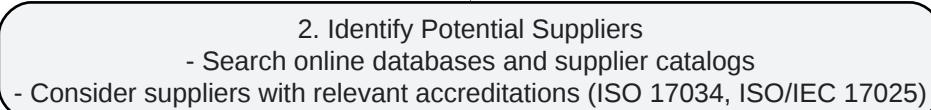
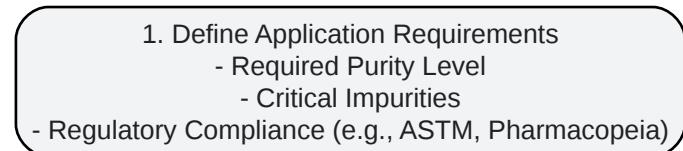
## Data Analysis

The area of each peak in the chromatogram is integrated. The purity of **isooctane** is calculated as the percentage of the area of the **isooctane** peak relative to the total area of all peaks.

## Workflow for Selecting an Isooctane CRM

The selection of a suitable **isooctane** CRM is a critical step that impacts the quality and reliability of research outcomes. The following diagram illustrates a logical workflow to guide this selection process.

## Workflow for Selecting an Isooctane Certified Reference Material



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Caption: A step-by-step workflow for the selection of an **isooctane** CRM.

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